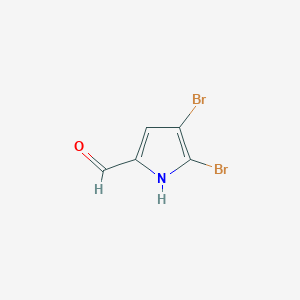

4,5-dibromo-1H-pyrrole-2-carbaldehyde

描述

4,5-Dibromo-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C5H3Br2NO. It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The presence of two bromine atoms at positions 4 and 5, along with an aldehyde group at position 2, makes this compound unique and reactive. It is commonly used in organic synthesis and research due to its versatile chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dibromo-1H-pyrrole-2-carbaldehyde typically involves the bromination of 1H-pyrrole-2-carbaldehyde. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and safety.

化学反应分析

Types of Reactions: 4,5-Dibromo-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Oxidation Reactions: Oxidizing agents like potassium permanganate in an acidic medium.

Reduction Reactions: Reducing agents like sodium borohydride in an alcoholic solvent.

Major Products Formed:

Substitution Reactions: Products with substituted groups replacing the bromine atoms.

Oxidation Reactions: 4,5-dibromo-1H-pyrrole-2-carboxylic acid.

Reduction Reactions: 4,5-dibromo-1H-pyrrole-2-methanol.

科学研究应用

Chemistry

- Intermediate in Organic Synthesis : 4,5-Dibromo-1H-pyrrole-2-carbaldehyde serves as an essential intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various reactions such as nucleophilic substitutions and oxidations makes it a valuable building block in organic synthesis .

Biology

- Biologically Active Molecules : Research indicates that derivatives of this compound exhibit potential biological activities, including antimicrobial and anticancer properties. Studies have shown that compounds containing the pyrrole structure can interact with biological targets, leading to significant therapeutic effects .

Medicine

- Potential Therapeutic Applications : Ongoing research focuses on the development of new drugs based on this compound derivatives. These derivatives are being evaluated for their efficacy against various diseases, particularly those caused by resistant strains of bacteria and cancer cells .

Industry

- Production of Specialty Chemicals : In industrial applications, this compound is utilized in producing specialty chemicals and materials with specific properties. Its versatility allows for modifications that tailor its characteristics for various applications in chemical manufacturing .

Case Study 1: Antimicrobial Properties

A study highlighted the antibacterial activity of pyrrole derivatives against Mycobacterium tuberculosis. The research demonstrated that hybrids of 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide exhibited significant antibacterial effects, suggesting that modifications to the pyrrole structure can enhance antimicrobial activity .

Case Study 2: Anticancer Activity

Research into the anticancer potential of pyrrole derivatives indicated that certain compounds derived from this compound showed promising results in inhibiting cancer cell proliferation. The mechanisms involved are believed to be related to the compound's ability to interact with cellular pathways critical for tumor growth .

作用机制

The mechanism of action of 4,5-dibromo-1H-pyrrole-2-carbaldehyde depends on its chemical reactivity. The bromine atoms and the aldehyde group make it a versatile compound for various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects. The exact pathways and molecular targets vary depending on the specific derivative and its intended application.

相似化合物的比较

4-Bromo-1H-pyrrole-2-carbaldehyde: Similar structure but with only one bromine atom.

1H-pyrrole-2-carbaldehyde: Lacks the bromine atoms, making it less reactive in certain substitution reactions.

4,5-Dichloro-1H-pyrrole-2-carbaldehyde: Contains chlorine atoms instead of bromine, leading to different reactivity and properties.

Uniqueness: 4,5-Dibromo-1H-pyrrole-2-carbaldehyde is unique due to the presence of two bromine atoms, which enhance its reactivity and make it suitable for a wide range of chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a valuable compound in organic synthesis and research.

生物活性

4,5-Dibromo-1H-pyrrole-2-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article explores its antibacterial, antifungal, and anticancer properties, supported by various studies and research findings.

- Chemical Formula : C5H3Br2N

- Molecular Weight : 236.89 g/mol

- CAS Number : 7213145

Antibacterial Activity

Research indicates that this compound exhibits notable antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that certain derivatives of pyrrole compounds demonstrate MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

- Mechanism of Action : The compound likely disrupts bacterial cell membranes and interferes with vital cellular processes, although specific mechanisms remain to be fully elucidated.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity.

Case Study:

A study on related pyrrole derivatives indicated that compounds similar to this compound exhibited antifungal effects against various strains, including Candida species. The results suggested potential applications in treating fungal infections .

Anticancer Activity

The potential of this compound as an anticancer agent has been explored in several studies.

Research Highlights:

- Cell Line Studies : Compounds derived from pyrrole structures have demonstrated significant antiproliferative effects on various cancer cell lines. For instance, derivatives showed growth inhibition in colon cancer cell lines with GI50 values around .

- Mechanistic Insights : Molecular docking studies suggest that these compounds can interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, potentially leading to their use as targeted therapies in cancer treatment .

Table of Biological Activities

常见问题

Basic Research Questions

Q. 1.1. What are the recommended synthetic routes for 4,5-dibromo-1H-pyrrole-2-carbaldehyde, and how do reaction conditions influence regioselectivity?

Methodological Answer: Synthesis typically involves bromination of pyrrole-2-carbaldehyde derivatives. A two-step approach is common:

Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) under controlled temperature (0–5°C) to minimize over-bromination. Regioselectivity at the 4,5-positions is influenced by steric and electronic effects of the aldehyde group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Monitor reaction progress via TLC or HPLC .

Q. 1.2. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- NMR Spectroscopy : NMR should show a singlet for the aldehyde proton (~10 ppm) and absence of pyrrolic NH (indicative of bromine substitution). NMR confirms aldehyde (190–200 ppm) and brominated carbons (90–100 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 281.83 (CHBrNO).

- Elemental Analysis : Match Br content (theoretical: ~56.7%) to experimental values .

Q. 1.3. What stability challenges arise during storage of this compound, and how can they be mitigated?

Methodological Answer:

- Light Sensitivity : Brominated pyrroles degrade under UV light. Store in amber vials at –20°C under inert gas (argon).

- Hydrolysis : The aldehyde group is prone to hydration. Use anhydrous solvents (e.g., THF, DCM) for solutions and include molecular sieves in storage .

Advanced Research Questions

Q. 2.1. How can X-ray crystallography resolve ambiguities in the solid-state structure of this compound?

Methodological Answer:

- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Refinement : Employ SHELXL for structure solution. Key parameters:

- Validation : Check CIF files with PLATON to confirm absence of twinning or missed symmetry .

Q. 2.2. What computational methods predict the reactivity of the aldehyde group in brominated pyrrole derivatives?

Methodological Answer:

- DFT Calculations : Use Gaussian09 with B3LYP/6-311+G(d,p) to model frontier orbitals.

- Electrophilicity : High LUMO density at the aldehyde carbon indicates susceptibility to nucleophilic attack.

- Solvent Effects : Include PCM models (e.g., water, DMSO) to simulate reaction environments .

- MD Simulations : GROMACS can predict aggregation behavior in solution, relevant for designing supramolecular assemblies .

Q. 2.3. How do intermolecular hydrogen bonds influence the crystallization of this compound?

Methodological Answer:

- Graph Set Analysis : Use Mercury to classify hydrogen bonds (e.g., , ) into motifs (e.g., ) .

- Thermal Analysis : DSC/TGA identifies phase transitions linked to H-bond networks. Compare experimental melting points (mp) with predicted values from Hirshfeld surface analysis .

Q. 2.4. How can researchers address contradictions in reported spectroscopic data for brominated pyrrole derivatives?

Methodological Answer:

- Systematic Review : Compile literature NMR chemical shifts (e.g., Cambridge Structural Database) and identify outliers.

- Experimental Replication : Re-synthesize disputed compounds using standardized protocols (e.g., identical solvent, temperature).

- Machine Learning : Train models on existing spectral data to predict and validate disputed signals .

属性

IUPAC Name |

4,5-dibromo-1H-pyrrole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Br2NO/c6-4-1-3(2-9)8-5(4)7/h1-2,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJBMHOCPMBSRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428425 | |

| Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932-82-1 | |

| Record name | 4,5-Dibromo-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。